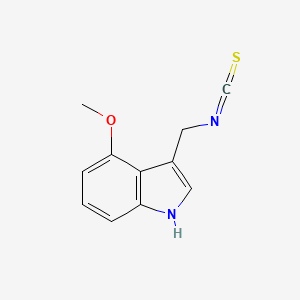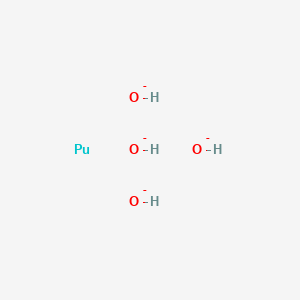
Plutonium;tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as Plutonium;tetrahydroxide is known as 1-Chloro-1,1-difluoroethane. It is a haloalkane with the chemical formula C2H3ClF2. This compound belongs to the hydrochlorofluorocarbon (HCFC) family and is primarily used as a refrigerant, known by trade names such as Freon-142b .
Vorbereitungsmethoden
1-Chloro-1,1-difluoroethane is synthesized through the chlorination and fluorination of ethane. The industrial production involves the reaction of ethane with chlorine and hydrogen fluoride under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures and pressures to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Chloro-1,1-difluoroethane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its impact on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with various molecular targets. It primarily affects the central nervous system by disrupting the function of neurotransmitter receptors and ion channels. The compound’s effects are mediated through its interaction with cellular membranes and proteins, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1-difluoroethane can be compared with other similar compounds such as 1,1-Dichloro-1-fluoroethane (HCFC-141b) and 1,1,1-Trichloroethane (HCFC-140a). These compounds share similar chemical structures and properties but differ in their specific applications and environmental impact. For example, HCFC-141b is primarily used as a solvent and foam blowing agent, while HCFC-140a is used as a refrigerant and cleaning agent .
Similar Compounds
- 1,1-Dichloro-1-fluoroethane (HCFC-141b)
- 1,1,1-Trichloroethane (HCFC-140a)
- 1,1,1,2-Tetrafluoroethane (HFC-134a)
These comparisons highlight the unique properties and applications of 1-Chloro-1,1-difluoroethane, making it a valuable compound in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
62852-54-4 |
|---|---|
Molekularformel |
H4O4Pu-4 |
Molekulargewicht |
312.094 g/mol |
IUPAC-Name |
plutonium;tetrahydroxide |
InChI |
InChI=1S/4H2O.Pu/h4*1H2;/p-4 |
InChI-Schlüssel |
UHJPZQPWZLZZGS-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Pu] |
Synonyme |
(239)plutonium hydroxide (239)Pu-hydroxide plutonium hydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


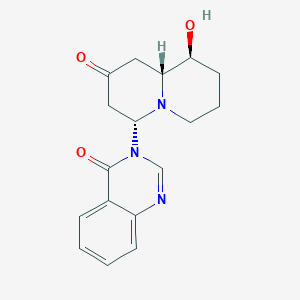
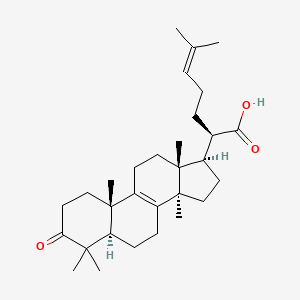
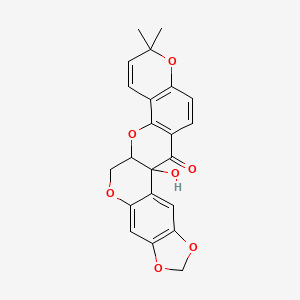
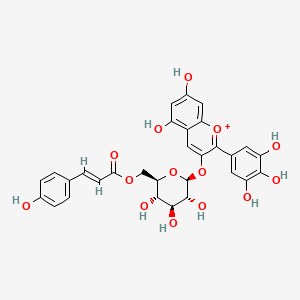
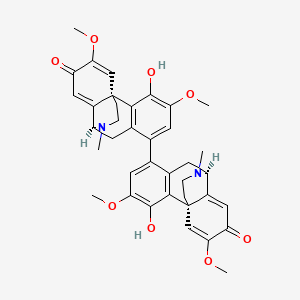
![(2S)-N-[(6R,9R,12R,15R)-9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide](/img/structure/B1256490.png)
![(2R,3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1256492.png)
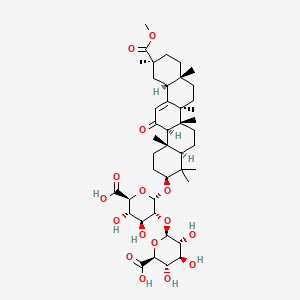

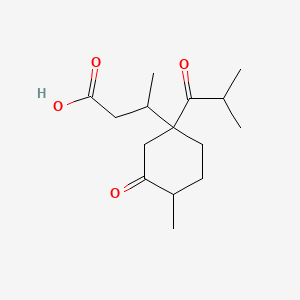
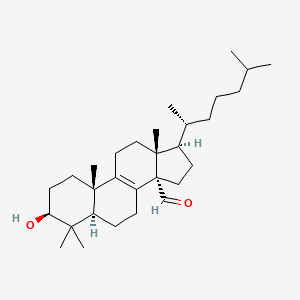
![(1R,3S,5E)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-8-hydroxy-8-methylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1256503.png)
